2-Diazonio-4-sulfophenolate
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Overview
Description
2-Diazonio-4-sulfophenolate is an aromatic diazonium compound with the molecular formula C6H4N2O3S. It is a diazonium salt that features a diazonium group (-N2+) and a sulfonate group (-SO3-) attached to a phenol ring. This compound is known for its reactivity and is commonly used in various chemical reactions, particularly in the synthesis of azo dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Diazonio-4-sulfophenolate can be synthesized through the diazotization of 4-aminophenol-2-sulfonic acid. The process involves the reaction of 4-aminophenol-2-sulfonic acid with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows:
4-Aminophenol-2-sulfonic acid+NaNO2+HCl→this compound+NaCl+H2O
Industrial Production Methods
In industrial settings, the synthesis of this compound is typically carried out in large-scale reactors with precise control over temperature and pH to ensure high yield and purity. The reaction mixture is often cooled using ice baths or refrigeration systems to maintain the required low temperatures.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-4-sulfophenolate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: It can react with phenols, naphthols, and aromatic amines to form azo compounds, which are widely used as dyes.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) halides (CuCl, CuBr, CuCN) are commonly used as reagents in Sandmeyer reactions to replace the diazonium group with halides or cyanides.
Azo Coupling Reactions: Phenols and aromatic amines are typical coupling partners, and the reactions are usually carried out in alkaline or neutral aqueous solutions.
Major Products Formed
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.
Scientific Research Applications
2-Diazonio-4-sulfophenolate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important for coloring textiles, food, and cosmetics.
Biology: Employed in biochemical assays and as a reagent for detecting phenolic compounds.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of pigments, inks, and coatings.
Mechanism of Action
The mechanism of action of 2-Diazonio-4-sulfophenolate primarily involves its ability to form stable diazonium ions, which can undergo substitution and coupling reactions. The diazonium group (-N2+) is a good leaving group, making the compound highly reactive towards nucleophiles. In coupling reactions, the diazonium ion acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-4-sulfonaphthalen-1-olate: Another diazonium compound with similar reactivity but a different aromatic structure.
4-Diazonio-3-sulfobenzoate: Similar in structure but with a carboxylate group instead of a phenolate group.
Uniqueness
2-Diazonio-4-sulfophenolate is unique due to its specific combination of a diazonium group and a sulfonate group on a phenol ring, which imparts distinct reactivity and solubility properties. This makes it particularly useful in the synthesis of water-soluble azo dyes and other applications where solubility in aqueous media is important.
Properties
CAS No. |
27441-51-6 |
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Molecular Formula |
C6H4N2O4S |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
2-diazonio-4-sulfophenolate |
InChI |
InChI=1S/C6H4N2O4S/c7-8-5-3-4(13(10,11)12)1-2-6(5)9/h1-3H,(H-,9,10,11,12) |
InChI Key |
YCPKUGNGAFETHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+]#N)[O-] |
Origin of Product |
United States |
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